molecular formula C7H16ClNO3 B1394478 Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 851511-53-0

Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No. B1394478
M. Wt: 197.66 g/mol
InChI Key: TUDHOGYHZNNYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride, commonly referred to as TBAP, is a synthetic compound with a wide range of uses in the scientific research field. TBAP is a white, crystalline solid with a melting point of approximately 150°C and a molecular weight of 191.7 g/mol. TBAP is a derivative of the amino acid L-alanine, and is an important reagent in the synthesis of various compounds. TBAP has been used in the synthesis of peptides, proteins, and other biomolecules, and has also been used as a catalyst in organic reactions.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis of Amino Acids : Research demonstrates the use of tert-butyl 2-amino-3-hydroxypropanoate hydrochloride in the enantioselective synthesis of amino acids, which is crucial for producing compounds with specific chirality (Alonso et al., 2005).

Stereodivergent Dihydroxylations

  • Application in Dihydroxylation : This compound has been utilized in highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, demonstrating its versatility in asymmetric synthesis (Csatayová et al., 2011).

Fluorine NMR Probes

  • Use in 19F NMR : Tert-butyl derivatives have been synthesized for sensitive application in 19F NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Chemoselectivity in Synthesis

  • Chemoselectivity in Organic Synthesis : Research has shown its role in chemoselective synthesis, particularly in the formation of 2H-chromene or coumarin derivatives (Faridoon et al., 2015).

Acylation of Amines

  • Acylation Applications : Tert-butyl aminocarbonate, a derivative, has been used for acylating amines, showcasing its utility in the modification of amino groups (Harris & Wilson, 1983).

Asymmetric Synthesis

  • Asymmetric Synthesis of Amino Acids : It has applications in the asymmetric synthesis of β-amino acid derivatives, emphasizing its role in creating chiral molecules (Bull et al., 2002).

Uranyl Ion Coordination

  • Coordination with Uranyl Ions : Research indicates its use in synthesizing aminoalkylbis(phenolate) ligands for uranyl(VI) ion coordination, important in nuclear chemistry and materials science (Sopo et al., 2007).

properties

IUPAC Name

tert-butyl 2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-hydroxypropanoate hydrochloride

CAS RN

851511-53-0
Record name tert-butyl 2-amino-3-hydroxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Moore - 2013 - search.proquest.com
… (6) To a 20 mL scintillation vial equipped with a stir bar was added 18 mL DMF, followed by 2 mL TEA (10%), and 1.015 g of (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride. …
Number of citations: 3 search.proquest.com

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